Piperazino-piperidine

CCR5 antagonism HIV-1 entry inhibition structure–activity relationship

Procure Piperazino-piperidine for its unique rigid bicyclic geometry, which provides a validated CCR5 pharmacophore distinct from monocyclic alternatives. SAR studies confirm the intact scaffold amplifies binding potency 3–7 fold and enables a convergent, non-toxic synthetic route free from diethylaluminum cyanide. Ideal for medicinal chemistry and process development. Always specify the free base form for N-functionalization flexibility.

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
Cat. No. B8394093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazino-piperidine
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)N2CCNCC2
InChIInChI=1S/C9H19N3/c1-2-6-11(7-3-1)12-8-4-10-5-9-12/h10H,1-9H2
InChIKeyZGABDPXDUGYGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazino-piperidine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Piperazino-piperidine (CAS 1150313-46-4; molecular formula C₉H₁₉N₃; molecular weight 169.27 g/mol) is a bicyclic diamine building block that combines a piperazine ring and a piperidine ring through a shared nitrogen atom, belonging to the piperazinopiperidine class of organic compounds [1]. The scaffold serves as the central pharmacophoric nucleus for multiple series of CCR5 chemokine receptor antagonists developed as HIV-1 entry inhibitors, with prototypical clinical candidates including Sch-350634 and Sch-D (Vicriviroc) built upon this template [2]. Commercially, the compound is typically supplied at ≥95% purity for research use, with the free base form amenable to further N-functionalization at the secondary amine positions [3].

Why Piperazino-piperidine Cannot Be Replaced by Piperidine-Only or Piperazine-Only Analogs in CCR5-Targeted Programs


The piperazino-piperidine scaffold is not a simple additive combination of piperazine and piperidine fragments; its fused bicyclic geometry creates a rigid, three-dimensional pharmacophore presentation that is structurally distinct from monocyclic piperidine or piperazine alternatives [1]. Structure–activity relationship (SAR) studies demonstrate that both the 4-substitution on the piperidine ring and the configuration of the benzylic substituent on the piperazine ring are interdependent determinants of CCR5 binding potency and selectivity over off-target muscarinic receptors [2]. Specifically, the 4-methyl group on the piperidine ring enhances CCR5 binding potency by 3–7 fold relative to des-methyl counterparts, while the fused scaffold architecture enables a convergent synthetic strategy that avoids the toxic reagents required by earlier stepwise approaches to similar chemotypes [3][4]. Generic substitution with isolated piperidine or piperazine building blocks forfeits both the potency amplification and the synthetic tractability that the intact piperazino-piperidine nucleus provides.

Piperazino-piperidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


4-Methyl Substitution on Piperidine Ring Enhances CCR5 Binding Potency by 3–7 Fold vs. Des-Methyl Analogs

SAR investigation in the piperidine- and piperazine-based CCR5 antagonist series established that introduction of a methyl group at the 4-position of the piperidine ring within the piperazino-piperidine nucleus produced a 3–7 fold enhancement in CCR5 binding potency relative to the corresponding des-methyl (4-unsubstituted piperidine) analogues [1]. The comparison was made across multiple matched molecular pairs within the Schering-Plough piperidine/piperazine chemotype series, where the 4-methyl-4-aminopiperidine building block was incorporated into the piperazino-piperidine scaffold [1].

CCR5 antagonism HIV-1 entry inhibition structure–activity relationship

Sch-350634 (Piperazino-piperidine Nucleus) Achieves Sub-Nanomolar CCR5 Antagonism: IC₅₀ 70 pM vs. Micromolar Initial Screening Hits

Optimization of the piperazino-piperidine scaffold yielded Sch-350634, which demonstrated an IC₅₀ of 70 pM in CCR5 antagonism assays and was a potent inhibitor of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) [1]. This represents an approximately 12,000-fold improvement over the guanylhydrazone screening hit (IC₅₀ = 840 nM) identified from the same CCR5 antagonist discovery program, and a roughly 157-fold improvement over optimized piperidine-4-carboxamide derivatives such as compound 10h (IC₅₀ = 11 nM) [2][3]. Sch-350634 also demonstrated excellent oral bioavailability across three preclinical species (rat, dog, and monkey) [1].

CCR5 antagonist potency HIV-1 replication inhibition lead optimization

S-Configuration at Benzylic Substituent Is Essential for CCR5 Binding: Stereochemical Stringency vs. Piperidine-Only Scaffolds

A systematic SAR study of piperazinopiperidine-based CCR5 antagonists demonstrated that the S-configuration of the benzylic substituent on the piperazine ring is vital for CCR5 binding, while the R-enantiomer shows substantially reduced or abolished activity [1]. Furthermore, bulky or aryl substituents at the 2-position of the piperazine ring within the piperazinopiperidine scaffold are detrimental to CCR5 binding activity [1]. This stereochemical dependence is more stringent than that observed in simpler piperidine-only CCR5 antagonist series, where stereochemical requirements are less pronounced due to the absence of the fused piperazine ring constraining the pharmacophore presentation [2].

stereochemistry–activity relationship CCR5 binding chiral resolution requirement

Improved CCR5 Selectivity over Muscarinic Receptors Achieved by Scaffold Truncation Strategy vs. Original Piperidino-piperazine Leads

The original piperidino-2(S)-methyl piperazine lead structure 2 originated from a family of muscarinic receptor antagonists and carried inherent muscarinic M1/M2 off-target activity [1]. Truncation of this lead structure to generate the piperazino-piperidine scaffold-based compound 8 resulted in improved selectivity for the HIV-1 co-receptor CCR5 over muscarinic receptors [1]. Further optimization of the benzylic substituent nature and size was identified as the key parameter controlling receptor selectivity between CCR5 and M1/M2, with the methoxymethyl analogue compound 30 (Sch-417690/Sch-D) achieving excellent receptor selectivity alongside potent CCR5 antagonism and oral bioavailability in rats and monkeys [2].

receptor selectivity muscarinic off-target drug safety profile

Convergent Synthesis Eliminates Toxic Diethylaluminum Cyanide vs. Previous Stepwise Strecker-Based Routes

The convergent synthesis of the piperazino-piperidine nucleus employs N¹-Boc-4-substituted-4-aminopiperidine as a key building block, assembled via Curtius rearrangement and reductive amination, completely avoiding the highly toxic diethylaluminum cyanide reagent that was required in the previously described stepwise synthesis based on a modified Strecker reaction [1][2]. The new convergent route enabled the efficient synthesis of Sch-350634 in excellent yield using N′-Boc-4-methyl-4-aminopiperidine 5a as the smart building block [1]. Additionally, the forward- and reverse-synthesis approaches provided comprehensive access to a structurally diverse piperazinopiperidine-templated library with systematic variation at pharmacophore sites, including the 4-piperidine substituent, the benzylic position, and the 2-position of the piperazine ring [3].

green chemistry synthesis toxic reagent elimination process scalability

Piperazinopiperidine Scaffold Enables Multi-Pharmacophore Variation: 4-Piperidine, Benzylic, and 2-Piperazine Positions Independently Modifiable

The forward- and reverse-synthesis methodology developed for the piperazinopiperidine scaffold allows independent variation at three distinct pharmacophore sites: the 4-substituent on the piperidine ring, the benzylic substituent on the piperazine ring, and the 2-position of the piperazine ring [1]. This contrasts with simpler monocyclic piperidine or piperazine CCR5 antagonist scaffolds, which typically offer fewer independently addressable diversity points [2]. The two-way synthetic approach (forward-synthesis from the piperazine direction and reverse-synthesis from the piperidine direction) affords comprehensive access to a piperazinopiperidine-templated compound library, enabling systematic SAR exploration that led to the identification of Sch-D (Vicriviroc) as the best-in-series compound [1].

combinatorial library synthesis SAR exploration pharmacophore diversity

Piperazino-piperidine: Evidence-Based Research and Industrial Application Scenarios


CCR5 Antagonist Lead Optimization Programs Requiring Sub-Nanomolar Potency

For medicinal chemistry teams pursuing CCR5-targeted HIV-1 entry inhibitors, the piperazino-piperidine scaffold provides a validated path to picomolar target engagement. The 4-methyl-substituted variant delivers a 3–7 fold potency enhancement over des-methyl analogs [1], and the fully optimized Sch-350634 achieved an IC₅₀ of 70 pM with confirmed inhibition of HIV-1 replication in PBMCs [2]. Procurement specifications should mandate the 4-substituted-4-aminopiperidine building block to access this potency amplification, as opposed to unsubstituted piperidine precursors that yield the lower-activity des-methyl series.

Safety-Driven Drug Discovery Requiring Muscarinic Receptor Counterscreening

Programs where muscarinic receptor off-target activity (M1/M2) is a known liability, such as CCR5 antagonists intended for chronic oral dosing in HIV patients, benefit from the demonstrated selectivity advantage of the piperazino-piperidine scaffold. Truncation of the original muscarinic antagonist lead structure to the piperazino-piperidine template improved CCR5 selectivity over muscarinic receptors [3], and further optimization of the benzylic substituent was identified as the key parameter for tuning this selectivity [4]. Researchers should prioritize procurement of chiral, S-configuration benzylic intermediates to maintain this selectivity advantage.

Scalable Process Chemistry with Stringent EHS Requirements

For process chemistry groups transitioning from discovery to preclinical development, the convergent Curtius rearrangement/reductive amination route to the piperazino-piperidine nucleus eliminates the highly toxic diethylaluminum cyanide reagent mandated by earlier Strecker-based stepwise syntheses [1][5]. This route has been demonstrated at laboratory scale with excellent yield for Sch-350634, using commercially accessible N′-Boc-4-methyl-4-aminopiperidine as the key building block [1]. The elimination of diethylaluminum cyanide directly reduces EHS compliance burden, specialized equipment requirements, and hazardous waste disposal costs.

Combinatorial Library Synthesis for Multi-Parameter SAR Exploration

Research groups building focused CCR5 antagonist libraries for systematic SAR profiling can leverage the piperazinopiperidine scaffold's three independently variable pharmacophore positions (piperidine 4-substituent, piperazine benzylic substituent, and piperazine 2-substituent) using the established forward- and reverse-synthesis approaches [6]. This synthetic platform enabled the comprehensive exploration that ultimately identified Sch-D (Vicriviroc) as the best-in-series clinical candidate [6]. The bidirectional synthetic access provides flexibility in library design and enables parallel synthesis workflows that are impractical with simpler monocyclic scaffolds offering fewer diversity points.

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